An In-depth Technical Guide to the Physicochemical Properties and Stability of 7-Bromo-3-chloro-6-fluoroquinoline
An In-depth Technical Guide to the Physicochemical Properties and Stability of 7-Bromo-3-chloro-6-fluoroquinoline
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-3-chloro-6-fluoroquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern is anticipated to modulate its biological activity, physicochemical properties, and metabolic stability, making it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties and stability profile of 7-Bromo-3-chloro-6-fluoroquinoline. Drawing upon a combination of available data for the compound, established principles of physical organic chemistry, and insights from closely related analogs, this document aims to equip researchers and drug development professionals with the foundational knowledge required for its effective handling, formulation, and application in research settings. Detailed experimental protocols for characterization and stability assessment are provided to facilitate robust data generation and ensure scientific integrity.
Introduction: The Significance of Halogenated Quinolines in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antibacterial, anticancer, and antimalarial agents.[1] The introduction of halogen substituents onto the quinoline ring system is a well-established strategy for modulating a compound's pharmacokinetic and pharmacodynamic properties. Halogens can influence lipophilicity, metabolic stability, and binding interactions with biological targets.[2]
7-Bromo-3-chloro-6-fluoroquinoline presents a unique combination of three different halogen atoms at specific positions, suggesting a nuanced impact on its chemical behavior. The presence of bromine at the 7-position, chlorine at the 3-position, and fluorine at the 6-position creates a distinct electronic and steric profile that warrants detailed investigation. This guide serves as a centralized resource for understanding the fundamental physicochemical characteristics and stability of this promising molecule.
Physicochemical Properties of 7-Bromo-3-chloro-6-fluoroquinoline
A thorough understanding of a compound's physicochemical properties is paramount for its successful application in drug development. These parameters influence solubility, permeability, and formulation development. While experimental data for 7-Bromo-3-chloro-6-fluoroquinoline is limited, a combination of available data and predicted values provides a solid foundation for its initial characterization.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₄BrClFN | [3] |
| Molecular Weight | 260.49 g/mol | [3] |
| Appearance | Solid (predicted) | [4] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Aqueous Solubility | Low (predicted) | Inferred from structure |
| Organic Solvent Solubility | Moderately soluble (predicted) | [4] |
| pKa (Predicted) | Not available | - |
| logP (Predicted) | High (predicted) | Inferred from structure |
| Topological Polar Surface Area | 12.9 Ų | [3] |
| Hydrogen Bond Acceptors | 1 (Nitrogen) | [3] |
| Hydrogen Bond Donors | 0 | [3] |
Causality Behind Predicted Properties:
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Solubility: The aromatic, heterocyclic structure with multiple halogen substituents suggests that 7-Bromo-3-chloro-6-fluoroquinoline will exhibit low aqueous solubility.[5] The lack of significant hydrogen bond donors further contributes to this prediction. Conversely, it is expected to have moderate solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents.[4]
-
Lipophilicity (logP): The presence of three halogen atoms, particularly bromine and chlorine, is expected to significantly increase the lipophilicity of the molecule, resulting in a high predicted logP value. This property is crucial for membrane permeability but can also impact aqueous solubility and potential for non-specific binding.
Chemical Stability and Degradation Profile
The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, formulation, and ultimately, its safety and efficacy. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[6] While specific stability data for 7-Bromo-3-chloro-6-fluoroquinoline is not publicly available, its stability can be inferred from the known chemistry of the quinoline ring system and the influence of its halogen substituents.
Diagram 1: Logical Flow for Stability Assessment
Caption: Workflow for assessing the stability of 7-Bromo-3-chloro-6-fluoroquinoline.
3.1. Hydrolytic Stability
The quinoline ring is generally stable to hydrolysis under neutral conditions. However, under forced acidic or basic conditions, degradation may occur. The electron-withdrawing nature of the halogen substituents could influence the susceptibility of the ring to nucleophilic attack by water or hydroxide ions.
3.2. Photostability
Fluoroquinolones are known to be susceptible to photodegradation, a process that can be influenced by the substituents on the quinoline ring.[6][7] Halogenated compounds, in particular, can be prone to photolytic cleavage.[6] It is anticipated that exposure to UV or visible light could lead to the degradation of 7-Bromo-3-chloro-6-fluoroquinoline.
3.3. Thermal Stability
The thermal stability of quinoline compounds is generally good.[8] However, the presence of multiple halogen substituents may affect its melting point and decomposition temperature. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be essential to determine its thermal profile.
3.4. Reactivity and Potential Degradation Pathways
The chlorine atom at the 3-position of the quinoline ring is expected to be susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4][9] This reactivity could be a potential degradation pathway, especially in the presence of nucleophiles. Potential degradation products could arise from hydrolysis of the C-Cl bond to form the corresponding 3-hydroxyquinoline derivative, or reaction with other nucleophiles present in a formulation.
Analytical Methodologies for Characterization
Robust analytical methods are crucial for the identity confirmation, purity assessment, and quantification of 7-Bromo-3-chloro-6-fluoroquinoline. A combination of chromatographic and spectroscopic techniques is recommended.
Diagram 2: Analytical Workflow for Characterization
Sources
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- 2. Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
